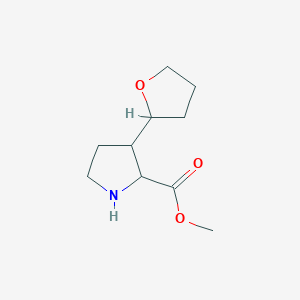

![molecular formula C17H17NO3 B2631196 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 838816-92-5](/img/structure/B2631196.png)

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one

Vue d'ensemble

Description

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBPPO and has been synthesized using various methods.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Studies on benzoxazolone derivatives, including those similar in structure to 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one, focus on their synthesis and potential as intermediates in organic synthesis. For instance, research by Yavari, Souri, Sirouspour, and Djahaniani (2006) demonstrates the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, leading to derivatives of benzoxazinone and benzoxazolone (Yavari et al., 2006). Similarly, Gabriele et al. (2006) presented a new synthesis approach for benzoxazinone and benzoxazolone derivatives through a palladium-catalyzed process, highlighting the versatility of these compounds in organic synthesis (Gabriele et al., 2006).

Biological Activity and Applications

The benzoxazolone core is also explored for its biological activities. Research by Sandoval et al. (2013) on benzoxazoles synthesized derivatives and evaluated their interactions with triosephosphate isomerase, showcasing potential biological activities including trypanocidal activity. This indicates the compound's relevance in designing bioactive molecules (Sandoval et al., 2013). Another study by Tanaka et al. (2001) on benzoxazole derivatives revealed their application in fluorescent probes sensing pH and metal cations, underscoring their utility in chemical sensors (Tanaka et al., 2001).

Environmental Interactions and Effects

Research by Idinger, Čoja, and Blümel (2006) on the effects of benzoxazinoid DIMBOA and related compounds on soil organisms, including degradation products, highlights the environmental interactions of benzoxazolone derivatives. These findings are crucial for understanding the ecological impact of these compounds and their derivatives (Idinger et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been known to exhibit various biological activities, such as anticancer, antimicrobial, anti hiv, and dopamine d4 agonists .

Mode of Action

It’s known that the substitution at the second and third position of the benzoxazole motif influences their cytotoxic effect toward cancer cells .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways related to their biological activities .

Result of Action

Similar compounds have been known to exhibit cytotoxicity toward human cancer cells .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXWZPLFZLNPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321810 | |

| Record name | 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one | |

CAS RN |

838816-92-5 | |

| Record name | 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2631115.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine](/img/structure/B2631116.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631118.png)

![7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2631123.png)

![3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2631124.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2631129.png)

![Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2631130.png)

![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)

![5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2631136.png)